1-[2-(2-Ethylpiperidino)-2-oxoethyl]pyridinium chloride
Description
1-[2-(2-Ethylpiperidino)-2-oxoethyl]pyridinium chloride is a quaternary ammonium compound featuring a pyridinium core linked to a 2-ethylpiperidine moiety via a 2-oxoethyl spacer. This structure combines the aromatic pyridinium ring, known for its cationic and polar properties, with a piperidine-derived substituent, which may enhance bioavailability and receptor interactions. For example, 1-(2-(4-substituted phenyl)-2-oxoethyl)pyridinium bromides are prepared by reacting phenacyl bromides with pyridine derivatives in acetone . Similarly, 2-ethylpiperidinium chloride is synthesized via alkylation of 2-ethylpiperidine with benzyl chloride . These methods suggest that the target compound could be synthesized by reacting 2-(2-ethylpiperidino)-2-oxoethyl chloride with pyridine under controlled conditions.
The compound’s structural features, including the 2-oxoethyl group and 2-ethylpiperidine substituent, likely influence its physicochemical properties. Pyridinium salts generally exhibit high solubility in polar solvents, while the 2-ethylpiperidine group may contribute to lipophilicity, affecting membrane permeability .
Properties
IUPAC Name |
1-(2-ethylpiperidin-1-yl)-2-pyridin-1-ium-1-ylethanone;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N2O.ClH/c1-2-13-8-4-7-11-16(13)14(17)12-15-9-5-3-6-10-15;/h3,5-6,9-10,13H,2,4,7-8,11-12H2,1H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSGJAQAFRUMUFD-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)C[N+]2=CC=CC=C2.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[2-(2-Ethylpiperidino)-2-oxoethyl]pyridinium chloride typically involves the reaction of pyridine derivatives with piperidine derivatives under specific conditions. One common method includes the alkylation of pyridine with 2-(2-ethylpiperidino)-2-oxoethyl chloride in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the product is purified through recrystallization or chromatography .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow reactions and the use of automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
1-[2-(2-Ethylpiperidino)-2-oxoethyl]pyridinium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridinium ring, where nucleophiles such as amines or thiols replace the chloride ion.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-[2-(2-Ethylpiperidino)-2-oxoethyl]pyridinium chloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of 1-[2-(2-Ethylpiperidino)-2-oxoethyl]pyridinium chloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
*Calculated based on molecular formula C₁₄H₂₂ClN₂O.
Key Observations:
Biological Activity Modulation: The thiadiazole-amino group in confers anticancer activity, likely through DNA intercalation or enzyme inhibition. Oxime derivatives (e.g., ) exhibit acetylcholinesterase reactivation, critical for organophosphate poisoning treatment. The 2-ethylpiperidine group in the target compound may enhance interactions with muscarinic or NMDA receptors, as seen in other piperidine derivatives .
Physicochemical Properties: Methoxy-substituted pyridinium salts (e.g., ) show increased solubility and stability compared to non-polar substituents. Long alkyl chains (e.g., in ) increase lipophilicity, improving blood-brain barrier penetration.
Key Observations:
Key Observations:
- Antimicrobial activity in pyridinium derivatives correlates with cationic charge disrupting microbial membranes .
Biological Activity
1-[2-(2-Ethylpiperidino)-2-oxoethyl]pyridinium chloride, a compound with a pyridinium structure, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The compound features a pyridinium ring substituted with an ethylpiperidine moiety and an oxoethyl group. This structure is significant for its solubility and interaction with biological targets.
This compound is believed to exert its biological effects primarily through modulation of neurotransmitter systems, particularly by influencing adrenergic receptors. Studies indicate that similar pyridinium compounds can interact with α-adrenergic receptors, which are critical for various physiological responses including blood pressure regulation and neurotransmission .
Pharmacological Studies
Recent studies have explored the compound's effects on various biological systems:
- Adrenergic Activity : The compound has been shown to selectively bind to α-adrenergic receptors, influencing cardiovascular responses. For instance, related compounds exhibit dose-dependent reductions in blood pressure in animal models, suggesting potential applications in hypertension management .
- Antioxidant Properties : Pyridinium ions are known to accumulate in mitochondria and may act as antioxidants. This property is particularly relevant in the context of oxidative stress-related diseases such as neurodegeneration and diabetes. The ability to trap reactive oxygen species (ROS) positions this class of compounds as potential therapeutic agents .
- Neuroprotective Effects : The modulation of mitochondrial function by pyridinium salts suggests a role in neuroprotection. Compounds that accumulate in mitochondria can mitigate oxidative damage, which is pivotal in conditions like Alzheimer's disease .
Case Studies
Several studies have documented the effects of similar pyridinium derivatives:
- Study on Cardiovascular Effects : A study involving BAY-6096 (a related compound) demonstrated significant reductions in blood pressure through α-2B receptor antagonism. The findings suggest that this compound may exhibit comparable cardiovascular benefits .
- Antioxidant Mechanism Exploration : Research has indicated that pyridinium salts can effectively trap carbon-centered radicals, thereby reducing oxidative stress markers in cellular models. This supports their potential utility as therapeutic antioxidants .
Comparative Analysis of Biological Activities
Q & A
Q. Key Reaction Parameters
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Alkylation | Pyridine + 2-(2-ethylpiperidino)acetyl chloride, acetone, 5–6 h, RT | ~95% | |
| Purification | Ethanol recrystallization | >95% purity |
What safety precautions are critical during handling?
Q. Basic (Safety Protocols)
- GHS Hazards : Classified as causing skin/eye irritation (H315, H319) and respiratory irritation (H335) .
- PPE : Use nitrile gloves, lab coats, and safety goggles. Employ fume hoods to minimize inhalation risks .
- Storage : Store in a cool, ventilated area away from oxidizers. Stability data suggest no decomposition under recommended conditions .
Which analytical techniques confirm structural integrity and purity?
Q. Basic (Characterization)
- FTIR : Identify carbonyl (C=O, ~1700 cm⁻¹) and pyridinium ring vibrations (~1600 cm⁻¹) .
- NMR : ¹H NMR should show pyridinium protons (δ 8.5–9.5 ppm) and piperidine methylene groups (δ 1.2–2.8 ppm) .
- X-ray Crystallography : Resolve crystal packing and chair conformation of the piperidine ring (puckering parameters: Q = 0.5708 Å, θ = 180°) .
How does the crystal structure influence reactivity?
Advanced (Structure-Reactivity Relationship)
The piperidine ring adopts a chair conformation , stabilizing the molecule via intramolecular hydrogen bonds (N–H⋯Cl) . This rigidity may:
- Limit conformational flexibility during receptor binding.
- Enhance thermal stability (no decomposition below 200°C inferred from analogous compounds) .
How to design structure-activity relationship (SAR) studies for this compound?
Q. Advanced (Pharmacological Research)
- Target Selection : Prioritize receptors where piperidine derivatives show affinity (e.g., muscarinic or NMDA receptors) .
- Analog Synthesis : Modify the ethyl group on piperidine or the pyridinium substituents to assess steric/electronic effects.
- In Vitro Assays : Use radioligand binding studies (e.g., M3 receptor subtypes in pancreatic tissue) .
What computational strategies predict biological targets?
Q. Advanced (Bioinformatics)
- Molecular Docking : Screen against protein databases (e.g., PDB) using software like AutoDock Vina. Focus on acetylcholine-binding proteins due to structural similarity to 4-DAMP .
- QSAR Modeling : Correlate substituent electronegativity with IC50 values from existing piperidine datasets .
How to resolve contradictions in spectral data during characterization?
Q. Advanced (Data Analysis)
- Multi-Technique Validation : Cross-verify NMR/FTIR data with high-resolution mass spectrometry (HRMS) to distinguish between hydration states or salt forms.
- Dynamic Light Scattering (DLS) : Assess aggregation in solution, which may obscure spectral peaks .
What ecological toxicity data are available for this compound?
Q. Basic (Environmental Impact)
- Gaps : No ecotoxicity (e.g., LC50, biodegradability) or bioaccumulation potential data are reported .
- Recommendations : Conduct OECD 301D biodegradation tests and Daphnia magna acute toxicity assays for risk assessment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
